molecular formula C28H31N3O2S2 B2404061 3-benzyl-2-{[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-6-methyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one CAS No. 851410-47-4

3-benzyl-2-{[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-6-methyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B2404061
CAS No.: 851410-47-4
M. Wt: 505.7
InChI Key: ALYYOCMEABSUMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a thieno[3,2-d]pyrimidin-4-one derivative characterized by a 3-benzyl group, a 6-methyl substituent, and a 2-{[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl} side chain. The thienopyrimidinone core is a privileged scaffold in medicinal chemistry, often explored for kinase inhibition and anticancer activity due to its structural mimicry of purine bases . The benzyl and 4-benzylpiperidin moieties likely enhance lipophilicity and target binding, while the sulfanyl linker may contribute to metabolic stability . Synthesis of such derivatives typically involves nucleophilic substitution at the pyrimidinone C2 position, as seen in analogous compounds (e.g., benzyl chloride reactions to introduce sulfanyl groups) .

Properties

IUPAC Name

3-benzyl-2-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31N3O2S2/c1-20-16-24-26(35-20)27(33)31(18-23-10-6-3-7-11-23)28(29-24)34-19-25(32)30-14-12-22(13-15-30)17-21-8-4-2-5-9-21/h2-11,20,22H,12-19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALYYOCMEABSUMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)N3CCC(CC3)CC4=CC=CC=C4)CC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-2-{[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-6-methyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Thienopyrimidine Core: The thienopyrimidine core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable amine.

    Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl chloride and a suitable base.

    Attachment of the Piperidine Moiety: The piperidine moiety can be attached through a reductive amination reaction involving a piperidine derivative and an aldehyde.

    Final Assembly: The final compound is assembled through a series of coupling reactions, typically involving the use of coupling agents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Sulfanyl Group Reactivity

The sulfanyl (-S-) group at position 2 of the thienopyrimidinone core is a key reactive site.

Reaction TypeReagents/ConditionsProductSource Citation
Oxidation H₂O₂, mCPBA, or NaIO₄Sulfoxide (-SO-) or sulfone (-SO₂-) derivatives
Alkylation α-halocarbonyls (e.g., ethyl bromoacetate)Thioether extension via nucleophilic substitution

Mechanistic Insight :

  • Oxidation proceeds via electrophilic attack on sulfur, forming sulfoxides (mild conditions) or sulfones (strong oxidants).

  • Alkylation exploits the nucleophilic sulfur atom, enabling functionalization with electrophiles like halocarboxylates .

Piperidine and Benzyl Group Modifications

The 4-benzylpiperidin-1-yl moiety offers opportunities for hydrogenolysis and functionalization.

Reaction TypeReagents/ConditionsProductSource Citation
Hydrogenolysis H₂, Pd/CDeprotection of benzyl groups to yield piperidine
Reductive Amination Aldehydes/ketones, NaBH₃CNIntroduction of alkyl/aryl substituents at the piperidine nitrogen

Key Findings :

  • Hydrogenolysis selectively removes benzyl groups, exposing the secondary amine for further reactions (e.g., amidation) .

  • Reductive amination modifies the piperidine nitrogen, enhancing pharmacological potential .

Thienopyrimidinone Core Reactivity

The electron-deficient pyrimidinone ring undergoes nucleophilic substitution and cross-coupling.

Reaction TypeReagents/ConditionsProductSource Citation
Nucleophilic Substitution Amines, alkoxidesReplacement of sulfanyl group with amines or alcohols
Suzuki Coupling Aryl boronic acids, Pd(PPh₃)₄Aryl-functionalized derivatives at position 2 or 6

Structural Considerations :

  • Position 2 (sulfanyl group) is more reactive than position 6 (methyl group) due to steric and electronic factors.

  • Suzuki coupling introduces aromatic diversity, leveraging halogenated intermediates .

Ester and Amide Hydrolysis

The 2-oxoethyl group linked to the piperidine can undergo hydrolysis.

Reaction TypeReagents/ConditionsProductSource Citation
Basic Hydrolysis NaOH/H₂O, refluxCarboxylic acid derivative
Amide Formation Primary/secondary amines, EDCl/HOBtAmide derivatives for enhanced bioavailability

Applications :

  • Hydrolysis converts the ester to a carboxylic acid, enabling conjugation or salt formation .

  • Amidation tailors solubility and target affinity, critical for drug design .

Cyclization and Spirocyclic Derivatives

The piperidine and thienopyrimidinone moieties facilitate cyclization.

Reaction TypeReagents/ConditionsProductSource Citation
Intramolecular Cyclization DCC, DMAPSpirocyclic or fused-ring systems

Example :

  • Reaction of the piperidine amine with a proximal carbonyl group forms spirocyclic structures, enhancing structural rigidity .

Electrophilic Aromatic Substitution

The benzyl and thienopyrimidinone aromatic systems undergo halogenation or nitration.

Reaction TypeReagents/ConditionsProductSource Citation
Nitration HNO₃/H₂SO₄Nitro-substituted derivatives for further reduction or functionalization

Regioselectivity :

  • Electron-rich benzyl rings direct electrophiles to para/ortho positions, while the thienopyrimidinone core reacts at less electron-dense sites .

Scientific Research Applications

3-benzyl-2-{[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-6-methyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.

    Pharmacology: The compound is studied for its interactions with biological targets, such as enzymes and receptors.

    Chemical Biology: It is used as a probe to study biological pathways and mechanisms.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 3-benzyl-2-{[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-6-methyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. For example, it may inhibit an enzyme involved in cell proliferation, thereby exhibiting anticancer activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is compared to structurally related thieno[3,2-d]pyrimidin-4-one derivatives, focusing on substituent variations and their implications:

Substituent Analysis

Compound Name (Reference) Molecular Formula Key Substituents Structural Implications
Target Compound C27H28N4O2S2 3-Benzyl, 6-methyl, 2-{[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl} Enhanced target affinity (piperidine) and lipophilicity; methyl improves stability
2-(Benzylsulfanyl)-3-phenyl derivative C19H14N2OS2 3-Phenyl, 2-benzylsulfanyl Simpler structure; potential for moderate kinase inhibition
2-[(2,6-Dichlorobenzyl)sulfanyl]-3-(4-methoxyphenyl) derivative C24H19Cl2N3O2S2 3-(4-Methoxyphenyl), 2-(2,6-dichlorobenzyl)sulfanyl Electron-withdrawing Cl groups may modulate electronic properties and binding
Piperidine-containing analog C23H27N3O3S2 2-{[2-(6-methylbenzoxazin-4-yl)-2-oxoethyl]sulfanyl}, 3-(3-methylbutyl) Benzoxazin substituent may influence solubility; branched alkyl chain adds steric bulk

Bioactivity and Target Prediction

While direct bioactivity data for the target compound are unavailable, highlights that structural similarity correlates with bioactivity clustering . For example:

  • Piperidine-containing analogs : Likely target kinases or GPCRs due to piperidine’s role in binding ATP pockets or amine receptors .
  • Sulfanyl-linked derivatives : May exhibit improved metabolic stability compared to oxygen or amine linkers .

Key Research Findings and Hypotheses

Structural Optimization : The 4-benzylpiperidinyl group in the target compound may enhance selectivity for kinase targets (e.g., CDK2) over simpler benzyl derivatives, as seen in pyrimido[4,5-d]pyrimidine CDK2 inhibitors .

Solubility vs. Lipophilicity: The methyl group at C6 balances solubility and membrane permeability, a strategy observed in chromeno-pyrimidine derivatives .

Metabolic Stability : The sulfanyl group likely reduces oxidative metabolism compared to thioether or amine linkers, as suggested by hierarchical clustering of bioactivity profiles .

Biological Activity

The compound 3-benzyl-2-{[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-6-methyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a novel thieno[3,2-d]pyrimidine derivative that has garnered attention for its potential biological activities. This article focuses on the synthesis, biological evaluation, and structure-activity relationships (SAR) associated with this compound.

Synthesis and Structural Characteristics

The synthesis of thieno[3,2-d]pyrimidine derivatives typically involves multi-step reactions that incorporate various functional groups to enhance biological activity. The specific compound is characterized by the presence of a benzyl group and a piperidine moiety, which are crucial for its biological properties.

Antimicrobial Activity

Research has shown that thieno[3,2-d]pyrimidine derivatives exhibit significant antimicrobial properties. For instance, compounds derived from this class have demonstrated activity against both gram-positive and gram-negative bacteria. A study indicated that certain derivatives showed comparable efficacy to established antimicrobial agents, suggesting potential applications in treating bacterial infections .

Antitumor Activity

Recent studies have highlighted the antitumor potential of thieno[3,2-d]pyrimidine derivatives. For example, a derivative similar to the compound was evaluated against various cancer cell lines, including lymphoma and leukemia models. The results indicated that these compounds could induce apoptosis in cancer cells and inhibit their proliferation. Notably, one compound exhibited an IC50 value of 0.55 μM against SU-DHL-6 lymphoma cells .

Inhibition of Enzymatic Activity

Thieno[3,2-d]pyrimidines have also been investigated for their ability to inhibit specific enzymes. For instance, some derivatives were found to inhibit phosphodiesterase (PDE) activity selectively. The structure-activity relationship studies suggested that modifications to the piperidine ring significantly influenced the inhibitory potency against PDEs .

Case Studies and Research Findings

  • Antimicrobial Evaluation : A study evaluated several thieno[3,2-d]pyrimidine derivatives for their antimicrobial efficacy. Compounds were tested against standard bacterial strains and showed promising results with some exhibiting MIC values comparable to reference drugs .
  • Antitumor Effects : A derivative structurally related to the compound exhibited significant antitumor effects in vitro. It was shown to induce apoptosis in cancer cells while maintaining low toxicity towards normal cells .
  • Enzyme Inhibition : In a study focused on enzyme inhibition, certain thieno[3,2-d]pyrimidines were identified as potent inhibitors of 17β-hydroxysteroid dehydrogenases (17β-HSD), which are critical in steroid metabolism .

Structure-Activity Relationships (SAR)

The biological activity of thieno[3,2-d]pyrimidine derivatives is highly dependent on their structural components:

ComponentInfluence on Activity
Benzyl GroupEnhances lipophilicity and binding affinity
Piperidine MoietyCritical for enzyme inhibition
Sulfanyl GroupContributes to overall stability and reactivity

Q & A

Q. Basic Research Focus :

  • Single-crystal X-ray diffraction (SC-XRD) is definitive for structural confirmation. Prepare crystals via slow evaporation in dichloromethane/hexane mixtures. Key metrics: R-factor ≤ 0.07, data-to-parameter ratio > 15 .
  • ¹H/¹³C NMR : Assign signals using 2D techniques (COSY, HSQC) to resolve overlapping peaks from benzyl and piperidinyl groups.

Advanced Consideration :
For ambiguous stereochemistry, employ VCD (Vibrational Circular Dichroism) or EPR spectroscopy to probe chiral centers. Computational methods (DFT-optimized structures) can predict NMR chemical shifts for comparison with experimental data .

What in silico strategies predict the compound’s pharmacokinetic and pharmacodynamic properties?

Q. Advanced Research Focus :

  • Physicochemical properties : Use SwissADME or QikProp to calculate logP (target ≤5), topological polar surface area (TPSA <140 Ų), and Lipinski’s Rule of Five compliance .
  • Oral bioavailability : Molecular dynamics (MD) simulations of intestinal permeation (e.g., Caco-2 cell models) and P-glycoprotein efflux ratios.
  • Target engagement : Perform molecular docking (AutoDock Vina) against kinases or GPCRs, leveraging homology models if crystallographic data are unavailable. Validate with MM-GBSA binding energy calculations.

How should researchers design assays to evaluate the compound’s biological activity while mitigating false positives?

Q. Methodological Guidance :

  • Primary screens : Use orthogonal assays (e.g., fluorescence polarization for kinase inhibition + SPR for binding affinity). Include counterscreens (e.g., luciferase interference assays).
  • Buffer conditions : Optimize pH (4.6–6.5) using ammonium acetate/acetic acid systems to stabilize thienopyrimidinone solubility .
  • Data normalization : Include Z’-factor ≥0.5 to ensure robustness. Use Hill slope analysis to detect non-specific aggregation.

Advanced Consideration :
For cellular assays, pre-treat with cytochrome P450 inhibitors (e.g., 1-aminobenzotriazole) to distinguish parent compound activity from metabolites.

How can conflicting results in biological activity between in vitro and in vivo models be resolved?

Q. Data Contradiction Analysis :

  • Metabolic stability : Compare hepatic microsomal half-lives (human vs. rodent) to identify species-specific clearance. Use LC-MS/MS to quantify intact compound in plasma .
  • Tissue distribution : Autoradiography or PET imaging with radiolabeled analogs (e.g., ¹⁴C-labeled at the methyl group) to assess penetration into target organs.
  • Off-target effects : Perform kinome-wide profiling (Eurofins KinaseProfiler) and transcriptomic analysis (RNA-seq) of treated tissues.

Theoretical Framework :
Align discrepancies with receptor occupancy theory —low in vivo efficacy may stem from inadequate target engagement despite high in vitro potency .

What strategies ensure the compound’s stability during long-term storage and in formulation studies?

Q. Basic Protocol :

  • Lyophilization : Prepare phosphate-buffered (pH 7.4) lyophilizates with cryoprotectants (trehalose, mannitol). Monitor degradation via HPLC-UV (λ = 254 nm).
  • Accelerated stability testing : Store at 40°C/75% RH for 6 months; track hydrolytic cleavage of the sulfanyl group.

Advanced Consideration :
Use solid-state NMR to detect amorphous-to-crystalline transitions, which affect dissolution rates. Pair with molecular modeling to predict excipient interactions (e.g., cyclodextrin encapsulation).

How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

Q. Methodological Answer :

  • Analog synthesis : Systematically vary substituents (e.g., replace benzyl with 4-fluorobenzyl; modify piperidinyl to morpholinyl) .
  • Selectivity profiling : Screen against panels of related targets (e.g., kinase family members) using thermal shift assays (TSA) to quantify binding.
  • Free-energy perturbation (FEP) : Predict affinity changes for virtual analogs before synthesis .

Data Interpretation :
Prioritize analogs with >10-fold selectivity in enzymatic assays and <30% inhibition of CYP isoforms.

Table 1. Key Analytical Parameters for Quality Control

ParameterMethodAcceptance CriteriaReference
PurityHPLC-UV (C18 column)≥95% (Area normalization)
Residual solventsGC-MSICH Q3C Class 2 limits
Chiral purityChiral HPLC (AD-H column)Enantiomeric excess ≥98%
HygroscopicityDVS (Dynamic Vapor Sorption)≤0.5% weight gain at 75% RH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.